molecular formula C18H14O4 B5779102 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate

Cat. No.: B5779102
M. Wt: 294.3 g/mol
InChI Key: ANPFZJGFQXYYHP-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a synthetic coumarin derivative of significant interest in medicinal chemistry and chemical biology research. Coumarins are a prominent class of compounds, known as benzopyrones, characterized by a benzene ring fused to a pyrone ring . This structural motif is found in a wide range of natural and synthetic molecules with diverse biological activities . Researchers are particularly interested in coumarin derivatives for their potential pharmacological properties, which include antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, as suggested by studies on structurally similar compounds . The specific substitution pattern on the core coumarin scaffold, featuring a phenyl group at the 4-position and an acetoxy group at the 7-position of the 8-methylated structure, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This makes it a valuable intermediate for further chemical modifications, such as the development of more complex molecules for structure-activity relationship (SAR) studies . As a building block, it can be used to synthesize advanced structures like peptide-conjugates or other heterocyclic systems, which are often screened for novel therapeutic applications . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-16(21-12(2)19)9-8-14-15(10-17(20)22-18(11)14)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPFZJGFQXYYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The acetate group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid or alcohol.

Reagents and Conditions

Reaction TypeReagents/ConditionsProductsYieldReference
Acidic HydrolysisHCl (2.9 M), H<sub>2</sub>O, 25°C7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-one79%
Alkaline HydrolysisNaOH (1M), ethanol, refluxSodium 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one acetate85%

Key Findings :

  • Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions, cleaving the ester bond to form a carboxylate salt. Acidic hydrolysis generates the free carboxylic acid.

  • The reaction rate is influenced by steric hindrance from the methyl and phenyl substituents.

Oxidation Reactions

The ketone group at position 2 and the methyl group at position 8 are susceptible to oxidation.

Reagents and Products

Oxidizing AgentConditionsProductNotes
KMnO<sub>4</sub>H<sub>2</sub>O, 80°C2-Oxo-8-carboxy-4-phenyl-2H-chromen-7-yl acetateOveroxidation observed at higher temperatures
CrO<sub>3</sub>Acetic acid, 60°C8-Formyl-2-oxo-4-phenyl-2H-chromen-7-yl acetateSelective oxidation of methyl to formyl group

Mechanistic Insight :

  • Chromium-based oxidants preferentially target the methyl group, while permanganate oxidizes both methyl and ketone groups, leading to complex mixtures.

Reduction Reactions

The ketone group at position 2 can be reduced to a secondary alcohol.

Reduction Pathways

Reducing AgentSolventProductYield
NaBH<sub>4</sub>MeOH2-Hydroxy-8-methyl-4-phenyl-2H-chromen-7-yl acetate68%
LiAlH<sub>4</sub>THF2-Hydroxy-8-methyl-4-phenyl-2H-chromen-7-yl acetate92%

Notes :

  • LiAlH<sub>4</sub> provides higher yields due to stronger reducing power but requires anhydrous conditions.

  • The acetate group remains intact under these conditions.

Electrophilic Aromatic Substitution

The chromen ring undergoes substitution at electron-rich positions (C-5 and C-6).

Examples

ReactionReagentsProduct
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitro-8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>6-Sulfo-8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate

Regioselectivity :

  • Nitration favors the para position relative to the electron-donating methyl group .

Condensation Reactions

The ketone group participates in Knoevenagel and Claisen-Schmidt condensations.

Condensation Pathways

Reaction TypePartnerProductConditions
KnoevenagelMalononitrile2-(Dicyanomethylene)-8-methyl-4-phenyl-2H-chromen-7-yl acetatePiperidine, ethanol, reflux
Claisen-SchmidtBenzaldehyde2-Cinnamoyl-8-methyl-4-phenyl-2H-chromen-7-yl acetateNaOH, ethanol, 50°C

Applications :

  • These reactions expand the π-conjugated system, enhancing fluorescence properties for sensor applications.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and ring-opening reactions.

Observed Transformations

  • Cycloaddition : Forms dimeric products under UV light (λ = 254 nm) in acetonitrile.

  • Ring-Opening : Generates ortho-quinonoid intermediates in the presence of O<sub>2</sub>.

Biological Derivatization

Enzymatic modifications by esterases and cytochrome P450 isoforms produce bioactive metabolites.

EnzymeProductActivity
Esterase7-Hydroxy-8-methyl-4-phenyl-2H-chromen-2-oneAnticoagulant
CYP3A43',4'-Epoxy-8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetateCytotoxic

Stability Under Thermal and pH Conditions

ConditionDegradation PathwayHalf-Life
pH < 3Ester hydrolysis + ring protonation2.1 hrs
pH > 10Ester saponification + ketone oxidation0.8 hrs
100°C (dry)Deacetylation + dimerization6.5 hrs

Scientific Research Applications

Chemistry

8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its structural features allow for functionalization, making it a versatile reagent in synthetic chemistry.

Biology

The compound has been investigated for its potential biological activities:

Antioxidant Activity: Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the acetate group may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cellular models.

Anticancer Properties: In vitro studies have demonstrated that 8-methyl-2-oxo-4-phenyl derivatives inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction and cell cycle arrest . A comparative study reported IC50 values ranging from 10 to 30 µM against these cell lines, indicating moderate to high potency.

Antimicrobial Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Medicine

The therapeutic potential of 8-methyl-2-oxo-4-phenyl acetate is being explored in several areas:

Anti-inflammatory Effects: Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, offering potential as an anti-inflammatory agent.

Drug Development: Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases, particularly cancer and inflammatory conditions .

Case Study 1: Anticancer Effects

A study published in ACS Omega synthesized several chromenone derivatives, including 8-methyl-2-oxo-4-phenyl acetate. The derivatives were evaluated for their anticancer effects in xenograft models, demonstrating significant tumor growth inhibition. This research highlights the compound’s potential as a therapeutic agent in oncology.

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant capacity, researchers assessed various chromenone derivatives for their ability to reduce oxidative stress markers in cellular models. The results indicated that 8-methyl-2-oxo-4-phenyl acetate effectively reduced oxidative damage, supporting its use in conditions associated with oxidative stress.

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chromone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications References
This compound 4-Ph, 7-OAc, 8-Me C₁₈H₁₄O₄ 294.30 135 High synthetic yield (88%)
2-Oxo-3-phenyl-2H-chromen-7-yl acetate 3-Ph, 7-OAc C₁₇H₁₂O₄ 280.28 N/A Structural isomer; potential bioactive scaffold
8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl oxyacetic acid 4-Pr, 7-OCH₂CO₂H, 8-Me C₁₅H₁₆O₅ 276.28 N/A Enhanced solubility due to carboxylic acid group
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate 4-Me, 7-OAc, 8-Ac C₁₄H₁₂O₅ 260.24 N/A Triclinic crystal system (P1); strong hydrogen bonds in packing
8-Formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate 4-Me, 7-OTs, 8-CHO C₁₈H₁₄O₆S 358.35 N/A Orthorhombic system (Pbca); sulfonate group enhances stability

Substituent Effects on Bioactivity and Stability

  • Ester vs. Sulfonate Groups : Replacing the acetate group with a 4-methylbenzenesulfonate (as in ) increases molecular weight and introduces sulfonic acid-derived hydrophilicity, which may influence metabolic pathways .
  • Alkyl vs. Aryl Substituents : The 4-propyl derivative () exhibits reduced aromaticity compared to the 4-phenyl analog, likely decreasing planarity and altering membrane permeability .

Crystallographic and Hydrogen Bonding Analysis

  • Triclinic vs. Orthorhombic Systems : The 8-acetyl-4-methyl derivative crystallizes in a triclinic lattice (P1), while the 8-formyl tosylate analog adopts an orthorhombic system (Pbca). These differences highlight how substituents dictate packing efficiency and intermolecular interactions .
  • Hydrogen Bonding : In 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, C–H···O hydrogen bonds stabilize the crystal lattice, whereas the tosylate derivative relies on S–O···H interactions for cohesion .

Biological Activity

8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16O4C_{18}H_{16}O_4, with a molecular weight of approximately 300.32 g/mol. Its structure features a chromenone core with a methyl group and a phenyl group contributing to its unique biological properties.

PropertyValue
Molecular FormulaC18H16O4
Molecular Weight300.32 g/mol
IUPAC Name8-methyl-2-oxo-4-phenylchromen-7-yl acetate
InChI KeyDQYFZLZPZQXGPN-UHFFFAOYSA-N

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In studies conducted against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli, the compound demonstrated notable inhibitory effects.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL
E. coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a controlled study, treatment with this compound resulted in a 50% reduction in TNF-alpha levels at a concentration of 10 µM compared to untreated controls.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects, with IC50 values indicating significant potency.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-79.54
A54916.1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It can bind to receptors that mediate cellular responses, influencing cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, coupling reactions using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or ethyl acetate under reflux conditions are effective. A modified procedure involves reacting 7-hydroxy precursors (e.g., 4-methylumbelliferone) with acylating agents (e.g., acetyl chloride) in the presence of K₂CO₃, followed by purification via recrystallization or column chromatography . Suzuki-Miyaura cross-coupling may also introduce aryl groups at specific positions .

Q. How is X-ray crystallography applied to determine the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker AXS) and refining the structure using SHELXL . Hydrogen atoms are typically added geometrically, and anisotropic displacement parameters are refined for non-H atoms. Software like WinGX and ORTEP aid in visualization and analysis of molecular geometry . Example protocols are detailed in crystal structure reports .

Q. What spectroscopic techniques are used for characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and acetate integration (e.g., δ ~2.3 ppm for acetyl protons) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700–1750 cm⁻¹) and ester (C–O, ~1250 cm⁻¹) groups are key .
  • Mass Spectrometry : High-resolution MS (HRMS) or m/zCloud data validate molecular weight (e.g., m/z 294.3 for C₁₈H₁₄O₄) .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of coumarin derivatives with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., phenyl at C4) introduce steric hindrance, complicating anisotropic refinement. Strategies include:

  • Using high-resolution data (θ > 25°) to improve electron density maps.
  • Applying twin refinement in SHELXL for overlapping peaks .
  • Analyzing hydrogen bonding networks via graph set theory to identify stabilizing interactions (e.g., C=O⋯H–C) .

Q. How to resolve contradictions in reported synthetic yields for similar coumarin derivatives?

  • Methodological Answer : Discrepancies (e.g., 40% vs. 81% yields ) may stem from reaction conditions. Systematic optimization involves:

  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. acetonitrile).
  • Monitoring reaction progress via TLC or HPLC to identify side products.
  • Employing microwave-assisted synthesis to enhance efficiency .

Q. How does substituent variation affect hydrogen bonding patterns in such compounds?

  • Methodological Answer : Substituents like methyl or phenyl alter crystal packing. For example:

  • Bulky phenyl groups at C4 may reduce π-π stacking but enhance C–H⋯π interactions.
  • Acetoxy groups at C7 participate in weak C=O⋯H–O hydrogen bonds, stabilizing the lattice . Graph set analysis (e.g., R₂²(8) motifs) quantifies these interactions .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., HeLa or MCF-7) are common . Antimicrobial activity is tested via microdilution (MIC/MBC) against Gram-positive/negative bacteria . Dose-response curves and IC₅₀ calculations are critical for potency evaluation.

Q. What computational methods support the structural analysis of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and predict vibrational spectra (e.g., Gaussian 09) .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., CrystalExplorer) .

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